molecular formula C19H23FN2O2 B13421170 alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol CAS No. 66307-48-0

alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol

Cat. No.: B13421170
CAS No.: 66307-48-0
M. Wt: 330.4 g/mol
InChI Key: KBTCPHDLTKRILP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of m-fluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction results in various alcohol derivatives .

Scientific Research Applications

Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and stability. This compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol is unique due to its specific structure, which combines a fluorinated phenyl group with a piperazine ring. This combination imparts distinct chemical properties, such as enhanced stability and bioavailability, making it valuable for various applications .

Properties

CAS No.

66307-48-0

Molecular Formula

C19H23FN2O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-(3-fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C19H23FN2O2/c20-16-5-4-8-19(13-16)24-15-18(23)14-21-9-11-22(12-10-21)17-6-2-1-3-7-17/h1-8,13,18,23H,9-12,14-15H2

InChI Key

KBTCPHDLTKRILP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)F)O)C3=CC=CC=C3

Origin of Product

United States

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